N-Nitroso Tolazoline
Description
Position within the Landscape of N-Nitroso Compounds and Imidazolines
N-Nitroso compounds (NOCs) are a broad class of chemicals characterized by the N-N=O functional group. They are recognized as potent carcinogens in numerous animal species. science.gov N-Nitroso Tolazoline (B1682396) belongs to the subclass of heterocyclic N-nitroso compounds and is specifically categorized as an N-nitrosoimidazoline. acs.orgnih.gov
It is formed from its parent compound, tolazoline, a drug containing an imidazoline (B1206853) ring structure. acs.orgacs.org The nitrosation of tolazoline can lead to the formation of N-Nitroso Tolazoline, which can be isolated from the reaction. acs.org Research indicates that this compound itself nitrosates approximately 50 times more rapidly than its parent compound, tolazoline. acs.orgnih.gov This reactivity highlights its position as a significant product in the cascade of reactions that can occur when imidazoline-containing drugs are exposed to nitrosating conditions. acs.org Its structure and reactivity are comparable to other nitrosated imidazoline derivatives, which are known to decompose into reactive species.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H11N3O | nih.gov |
| IUPAC Name | 2-benzyl-1-nitroso-4,5-dihydro-1H-imidazole | nih.gov |
| Molecular Weight | 193.24 g/mol | nih.gov |
Significance as a Prototypical N-Nitrosoimidazoline for Mechanistic Studies
This compound is considered a prototypical N-nitrosoimidazoline for studying reaction mechanisms due to its characteristic chemical behavior. acs.orgnih.gov It readily reacts in the presence of aqueous acid, nitrous acid, or the nucleophile N-acetylcysteine to generate highly electrophilic diazonium ions. acs.orgnih.gov These diazonium ions are capable of alkylating cellular nucleophiles, which is a key mechanism of action for many carcinogens. acs.org
The decomposition of this compound has been a central focus of research. The mechanism of its acidic hydrolytic decomposition involves several steps:
A rapid and reversible protonation of the imino nitrogen atom of the imidazoline ring. acs.orgnih.gov
A slow, general base-catalyzed addition of a water molecule to the C2 carbon of the ring. acs.orgnih.gov
This addition forms a tetrahedral intermediate, which is also classified as an α-hydroxynitrosamine. acs.orgnih.gov
This intermediate rapidly decomposes to yield a reactive diazonium ion. acs.orgnih.gov The products of the reaction are then derived from this diazonium ion through processes like nucleophilic attack, elimination, and rearrangement. acs.orgnih.gov
The main product from this hydrolytic decomposition is N-(2-hydroxyethyl)phenylacetamide. acs.orgnih.gov The stability of this compound is pH-dependent; in a phosphate (B84403) buffer at 30°C, its half-life ranges from 5 minutes at pH 3.5 to 4 hours at pH 6. acs.orgnih.gov Furthermore, the decomposition rate can be significantly increased. For instance, N-acetylcysteine accelerates the decomposition rate by a factor of 25 at pH 7. acs.orgnih.gov
| Condition | Observation | Reference |
|---|---|---|
| Phosphate Buffer (30°C), pH 3.5 | Half-life of 5 minutes | acs.orgnih.gov |
| Phosphate Buffer (30°C), pH 6 | Half-life of 4 hours | acs.orgnih.gov |
| Presence of N-Acetylcysteine (pH 7) | 25-fold increase in decomposition rate | acs.orgnih.gov |
Crucially, studies have demonstrated that this compound can alkylate DNA without needing metabolic activation, classifying it as a direct-acting potential carcinogen. acs.orgnih.gov Its reaction with DNA and its constituent nucleosides, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), has been characterized. scilit.comacs.orgnih.gov The reaction produces adducts containing a 2-phenylacetamidoethyl group. scilit.comnih.gov In vitro reactions with DNA revealed the following distribution of adducts: 7-Gua (60%), 3-Ade (30%), O6-Gua (8%), and 7-Ade (2%). scilit.comnih.gov The formation of these specific DNA adducts from a 2-phenylacetamidoethyldiazonium intermediate is consistent with the proposed decomposition mechanism and solidifies the role of this compound as a model compound for investigating the carcinogenic mechanisms of N-nitrosoimidazolines. scilit.comnih.gov
Structure
3D Structure
Properties
CAS No. |
1011736-08-5 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-benzyl-1-nitroso-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
CJRYRCFEHPNLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC=C2)N=O |
Origin of Product |
United States |
Chemical Synthesis and Formation Mechanisms of N Nitroso Tolazoline
Nitrosation Pathways of Tolazoline (B1682396)
N-Nitroso Tolazoline is a derivative formed from the nitrosation of Tolazoline, an imidazoline-containing compound. nih.govveeprho.com The reaction involves the substitution of the hydrogen atom on the secondary amine nitrogen of the imidazoline (B1206853) ring with a nitroso group.
The formation of this compound from its parent compound, Tolazoline, is highly dependent on the specific nitrosating agents used and the prevailing reaction conditions. Tolazoline readily reacts with nitrite (B80452) in an acidic environment, such as in the presence of acetic acid, to yield this compound. nih.gov However, this reaction can be complex; when an eight-fold excess of nitrous acid is used, it results in a mixture of at least fourteen different products. nih.gov These byproducts, which include N-nitrosoamides, esters, alcohols, and phenylacetic acid, are believed to arise from a cascade of reactive diazonium ions formed during the process. nih.gov
To achieve a good yield of this compound, it can be isolated from the reaction mixture through extraction with dichloromethane (B109758) as the transformation progresses. nih.gov The choice of nitrosating agent is also critical. Besides nitrous acid (formed from nitrite in acid), other agents like isopropyl nitrite can be used to produce related compounds. nih.gov
The reaction environment plays a significant role. The nitrosation of secondary amines is generally facilitated under acidic conditions, where nitrite is converted to more potent nitrosating species like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). researchgate.netbiotech-asia.org The optimal pH for the nitrosation of most secondary amines is around 3.4. nih.gov
At low concentrations of both Tolazoline and nitrite, the primary products formed are this compound, its decomposition product N-2-hydroxyethylphenylacetamide, an oxime derivative, phenylacetic acid, and 2-hydroxyethyl phenylacetate. nih.gov
Kinetic studies provide quantitative insight into the rate at which Tolazoline is converted to its N-nitroso derivative. The nitrosation rate of Tolazoline has been determined in various buffer systems. nih.gov A key finding from these studies is that this compound itself undergoes nitrosation approximately 50 times more rapidly than the parent Tolazoline. nih.govnih.gov This subsequent reaction leads to a different set of products derived from reactive diazonium ions. nih.govacs.org
The stability of the formed this compound is also a subject of kinetic analysis. The compound's decomposition is studied under various pH conditions. In a phosphate (B84403) buffer at 30°C, the half-life of this compound varies significantly with pH, demonstrating its instability in acidic environments. nih.govacs.orgacs.org The decomposition proceeds through the formation of a reactive diazonium ion intermediate. nih.govacs.org
Below are interactive tables summarizing the kinetic data for the formation and decomposition of this compound.
Table 1: Observed Rate Constant for Tolazoline Nitrosation
| pH | Temperature (°C) | Buffer System | Nitrite Concentration (mM) | Observed Rate Constant (k_obs) (s⁻¹) | Source |
| 3.4 | 37 | 0.5 M Acetate (B1210297) | 250 | 6.25 x 10⁻⁵ | nih.gov |
Table 2: Half-life of this compound Decomposition in Phosphate Buffer at 30°C
| pH | Half-life | Source |
| 3.5 | 5 minutes | nih.govacs.orgacs.org |
| 6.0 | 4 hours | nih.govacs.orgacs.org |
General Considerations of Endogenous Nitrosation Chemistry
Endogenous nitrosation refers to the formation of N-nitroso compounds within a biological system, such as the human body. nih.govtaylorandfrancis.com This process is a significant consideration for any pharmaceutical drug containing a secondary or tertiary amine functional group, as these can serve as precursors for nitrosation. nih.govresearchgate.net
The primary site for endogenous nitrosation is the acidic environment of the stomach. taylorandfrancis.combohrium.com The process typically begins with the ingestion of nitrates (NO₃⁻) or nitrites (NO₂⁻) from dietary sources. taylorandfrancis.com In the body, nitrates can be reduced to nitrites by bacteria. taylorandfrancis.com In the stomach's low-pH environment, nitrite is protonated to form nitrous acid (HNO₂), which is a key nitrosating agent. researchgate.net This can then react with susceptible nitrogen-containing compounds, such as drugs or dietary amines, to form N-nitroso compounds. bohrium.comnih.gov
However, endogenous nitrosation is not confined to the stomach. Other pathways exist, including those catalyzed by bacteria and certain mammalian cells like macrophages and endothelial cells, which can occur at neutral pH. nih.govnih.gov These alternative pathways may utilize arginine as a precursor for the nitrosating agent. nih.gov The presence of certain substances can modulate the rate of endogenous nitrosation. For instance, thiocyanate (B1210189), found in saliva, can catalyze the process, while inhibitors such as ascorbic acid (Vitamin C) and other phenolic compounds can compete for the nitrosating agents, thereby preventing the formation of N-nitroso compounds. taylorandfrancis.comnih.gov
Decomposition and Reaction Dynamics of N Nitroso Tolazoline
Acid-Catalyzed Hydrolytic Decomposition: Kinetics and Mechanistic Elucidation
N-Nitroso Tolazoline (B1682396) readily decomposes in the presence of aqueous acid. scilit.comacs.orgnih.gov The kinetics and mechanism of this acid-catalyzed hydrolytic decomposition have been extensively studied in both mineral acids and buffer systems. scilit.comacs.orgnih.gov The process is understood to proceed through a series of well-defined steps, ultimately leading to the formation of stable decomposition products.
The rate of decomposition of N-Nitroso Tolazoline is highly dependent on the pH of the solution. The pH-rate profile demonstrates that the compound's stability decreases as the acidity increases. scilit.com For instance, in a phosphate (B84403) buffer at 30°C, the half-life of this compound ranges from approximately 5 minutes at pH 3.5 to 4 hours at pH 6. scilit.comacs.orgnih.gov This indicates a significant acceleration of decomposition under more acidic conditions.
The decomposition is subject to general acid catalysis, meaning that the rate of reaction is influenced by the concentration of the general acid species in the buffer solution. scilit.comacs.org This is supported by observations of the reaction in various buffer systems. scilit.comnih.govacs.org For example, the nitrosation rate of tolazoline, the precursor to this compound, has been determined in acetate (B1210297) buffer systems. nih.govacs.org
Interactive Data Table: Half-life of this compound at Various pH Levels This table is based on data reported in phosphate buffer at 30°C.
| pH | Half-life |
|---|---|
| 3.5 | ~5 minutes |
| 6.0 | 4 hours |
The acid-catalyzed decomposition of this compound proceeds through the formation of critical reactive intermediates. The proposed mechanism involves a rapid and reversible protonation of the imino nitrogen atom of the imidazoline (B1206853) ring. scilit.comacs.orgnih.gov This is followed by a slower, rate-determining step: the general base-catalyzed addition of a water molecule to the C2 carbon of the imidazoline ring. scilit.comacs.orgnih.gov
This addition results in the formation of a tetrahedral intermediate, which is characterized as an α-hydroxynitrosamine. scilit.comacs.orgnih.gov This α-hydroxynitrosamine is unstable and rapidly decomposes to generate a highly electrophilic diazonium ion. scilit.comacs.orgnih.gov This diazonium ion is a key intermediate that can subsequently react with various nucleophiles. scilit.comacs.orgnih.govnih.gov The formation of these diazonium ions is a hallmark of the decomposition of N-nitrosoimidazolines. scilit.com
The array of products formed from the decomposition of this compound is consistent with the intermediacy of the diazonium ion. scilit.comacs.orgnih.govnih.gov The major product of the hydrolytic decomposition is N-(2-hydroxyethyl)phenylacetamide. scilit.comacs.orgnih.govnih.gov
Other identified products, which can be considered minor depending on the reaction conditions, arise from the reaction of the diazonium ion with available nucleophiles, as well as through elimination and rearrangement reactions. scilit.comacs.org At lower concentrations of substrate and nitrite (B80452), the main products observed are this compound itself, its primary decomposition product N-(2-hydroxyethyl)phenylacetamide, an oxime derivative, phenylacetic acid, and 2-hydroxyethyl phenylacetate. nih.govacs.org The formation of these varied products underscores the high reactivity of the diazonium ion intermediate. scilit.comnih.gov
Specific and General Catalysis in this compound Decomposition
The decomposition of this compound is influenced by different catalytic modes, which can significantly alter the reaction rate and pathway.
Nucleophilic agents can also play a significant role in the decomposition of this compound. N-Acetylcysteine (NAC), a thiol-containing nucleophile, has been shown to increase the decomposition rate of this compound by a factor of 25 at pH 7. scilit.comacs.orgnih.gov
The interaction with N-Acetylcysteine leads to two distinct outcomes: N-denitrosation, which is the removal of the nitroso group, and induced decomposition to produce electrophiles. scilit.comacs.orgnih.gov This demonstrates that nucleophiles can not only accelerate the breakdown of this compound but also influence the nature of the reactive species generated.
Investigation of Transition States and Reaction Pathways
In contrast, the acid-catalyzed hydrolysis of the related compound, N-Nitrotolazoline, exhibits a more complex pattern of solvent isotope effects. The SKIE for the equilibrium protonation of N-Nitrotolazoline (Km) was found to be 0.3, which is consistent with a pre-equilibrium protonation step. psu.edu For the subsequent decomposition of the protonated intermediate (k₂), the SKIE is 1.7. psu.edu This value indicates that a proton transfer is involved in the rate-limiting step of the decomposition of the protonated N-Nitrotolazoline. psu.edu
Table 1: Solvent Kinetic Isotope Effects
| Compound | Process | kH/kD |
| This compound | Overall Decomposition | 1.15 nih.gov |
| N-Nitrotolazoline | Protonation (Km) | 0.3 psu.edu |
| N-Nitrotolazoline | Decomposition of Protonated Intermediate (k₂) | 1.7 psu.edu |
The activation parameters provide further understanding of the transition state of the decomposition reaction. For the acidic hydrolytic decomposition of this compound, the entropy of activation (ΔS‡) was determined to be -34 eu. nih.gov This negative value is indicative of a more ordered transition state compared to the reactants, which supports the proposed mechanism involving the association of water in the rate-determining step. nih.gov
For the acid-catalyzed hydrolysis of N-Nitrotolazoline, the activation parameters for the decomposition of the protonated intermediate were calculated from the variation of the rate constant (k₂) with temperature. The enthalpy of activation (ΔH‡) was found to be 61 ± 0.5 kJ mol⁻¹, and the entropy of activation (ΔS‡) was -100 ± 5 J K⁻¹ mol⁻¹. psu.edu The large negative entropy of activation is consistent with an associative mechanism, likely involving the attack of a water molecule. psu.edu
Table 2: Activation Parameters for Decomposition
| Compound | Parameter | Value |
| This compound | ΔS‡ | -34 eu nih.gov |
| N-Nitrotolazoline | ΔH‡ | 61 ± 0.5 kJ mol⁻¹ psu.edu |
| N-Nitrotolazoline | ΔS‡ | -100 ± 5 J K⁻¹ mol⁻¹ psu.edu |
The following table presents the kinetic data for the acid-catalyzed hydrolysis of N-Nitrotolazoline in H₂O and D₂O at various temperatures.
Table 3: Rate Constants for the Acid-Catalysed Hydrolysis of N-Nitrotolazoline in H₂O and D₂O
| Temperature (K) | k₂ (10⁻² s⁻¹) | Km (10⁻² mol dm⁻³) | Solvent |
| 288.8 | 1.90 | 0.578 | H₂O |
| 293.6 | 2.71 | 0.570 | H₂O |
| 298.6 | 4.42 | 0.931 | H₂O |
| 302.8 | 6.37 | 0.829 | H₂O |
| 298.6 | 2.57 | 3.10 | D₂O |
| Data from psu.edu |
Comparative Analysis with Related N-Nitroamidines (e.g., N-Nitrotolazoline Hydrolysis)
A comparative analysis of the decomposition of this compound with the hydrolysis of related N-nitroamidines, such as N-Nitrotolazoline, reveals significant differences in their reaction mechanisms. This compound decomposes via a mechanism involving the formation of a diazonium ion intermediate. nih.gov
In contrast, N-Nitrotolazoline undergoes acid-catalyzed hydrolysis of the nitroamidine functional group. psu.edu This reaction is not subject to general acid or base catalysis, nor is it catalyzed by the thiocyanate (B1210189) ion, a potent nucleophilic catalyst for the denitrosation of nitrosoamidines. psu.edu This behavior distinguishes N-Nitrotolazoline from N-nitrosoamidines. The hydrolysis of the protonated N-Nitrotolazoline intermediate involves a rapid attack of a water molecule at the amidine carbon, followed by a slow, intramolecular rearrangement that includes a proton transfer. psu.edu
The study of N-Nitrotolazoline's hydrolysis indicates that the N-nitroamidine group's reactivity is more analogous to that of N-nitroamides rather than N-nitrosoamidines or N-nitroguanidines. psu.edu Like N-nitroamides, the acid-catalyzed hydrolysis of N-Nitrotolazoline proceeds exclusively through the hydrolysis of the amidine function without a competitive denitration pathway. psu.edu Furthermore, similar to N-nitroamides but unlike N-nitrosoamidines, this hydrolysis is not subject to nucleophilic catalysis. psu.edu
Molecular Interactions and Chemical Reactivity of N Nitroso Tolazoline
Mechanisms of Nucleic Acid Alkylation and Adduct Formation
N-Nitroso Tolazoline (B1682396), the nitrosation product of the drug Tolazoline, demonstrates the ability to alkylate nucleic acids, a process central to its potential carcinogenicity. scilit.comacs.orgnih.gov This reactivity stems from its decomposition, which generates highly electrophilic species capable of forming covalent bonds with DNA bases. scilit.comresearchgate.net The primary mechanism involves the formation of adducts, which are segments of DNA that have become bound to a cancer-causing chemical. This section will detail the specifics of these interactions.
Adduct Formation with Deoxyguanosine and Deoxyadenosine (B7792050)
In vitro studies have shown that N-Nitroso Tolazoline reacts with deoxyguanosine (dG) and deoxyadenosine (dA), two of the four main nucleosides in DNA, to produce adducts containing the 2-phenylacetamidoethyl group. scilit.comnih.govacs.org When this compound was reacted with dG, the major product was 7-(2-phenylacetamidoethyl)deoxyguanosine. scilit.comnih.govacs.org Other adducts formed with dG include O6-(2-phenylacetamidoethyl)deoxyguanosine and 5'-O-phenylacetyldeoxyguanosine. scilit.comacs.orgnih.gov
The reaction with dA resulted in a broader range of adducts, including 1-, 3-, 7-, and N6-(2-phenylacetamidoethyl)adenine and dA derivatives, as well as several phenylacetyl adducts. scilit.comacs.orgnih.gov The formation of these various adducts highlights the multiple reactive sites on both the purine (B94841) bases and the this compound decomposition products. scilit.com
Characterization of Specific 2-Phenylacetamidoethyl Adducts (e.g., O6-dG, 7-Gua, 3-Ade)
The reaction of this compound with DNA in vitro leads to the formation of several specific 2-phenylacetamidoethyl adducts. scilit.comacs.orgnih.gov The relative percentages of these adducts have been quantified, providing insight into the preferential sites of alkylation. The most abundant adduct is 7-Gua, accounting for 60% of the total adducts formed. scilit.comacs.orgnih.gov This is followed by 3-Ade at 30%, O6-Gua at 8%, and 7-Ade at 2%. scilit.comacs.orgnih.gov
The synthesis and characterization of these 2-phenylacetamidoethyl-guanine derivatives (O6-dG, O6-Gua, N2-Gua, and 7-Gua) and 2-phenylacetamidoethyladenine derivatives (1-Ade, 3-Ade, 7-Ade, and N6-Ade) have been described in the literature. scilit.comacs.orgnih.gov These characterizations are crucial for accurately identifying and quantifying the DNA damage caused by this compound.
**Table 1: Relative Abundance of 2-Phenylacetamidoethyl Adducts Formed from the Reaction of this compound with DNA *in vitro***
| Adduct | Relative Percentage |
|---|---|
| 7-Gua | 60% |
| 3-Ade | 30% |
| O6-Gua | 8% |
| 7-Ade | 2% |
Data sourced from multiple studies. scilit.comacs.orgnih.gov
Role of Diazonium Ion Intermediates in Alkylation Processes
The formation of the observed DNA adducts is consistent with a mechanism involving a highly reactive 2-phenylacetamidoethyldiazonium ion intermediate. scilit.comacs.orgnih.gov this compound readily reacts with aqueous acid, nitrous acid, or N-acetylcysteine to produce these highly electrophilic diazonium ions. scilit.comresearchgate.net
The proposed mechanism for the decomposition of this compound in an acidic buffer involves the rapid and reversible protonation of the imino nitrogen atom. researchgate.net This is followed by a slower, general base-catalyzed addition of water to the C-2 carbon of the imidazoline (B1206853) ring, forming a tetrahedral intermediate which is also an α-hydroxynitrosamine. researchgate.net This intermediate rapidly decomposes to generate the diazonium ion, which is the ultimate alkylating agent responsible for the formation of DNA adducts. scilit.comresearchgate.net The products formed from this process are consistent with the formation of a reactive diazonium ion intermediate. researchgate.netnih.gov
In Vitro Alkylation Potential in the Absence of External Metabolic Transformation
A significant finding from the research on this compound is its ability to alkylate DNA in vitro without the need for external metabolic activation. scilit.comacs.orgnih.gov This indicates that this compound is a direct-acting mutagen and probable carcinogen. scilit.comnih.gov The chemical properties of this compound, particularly its decomposition to form a reactive diazonium ion, are shared by many known direct-acting mutagens and carcinogens. acs.orgnih.gov
The ability to directly alkylate DNA without metabolic transformation is a critical factor in assessing the potential risk of this compound. scilit.comnih.gov If formed through endogenous nitrosation pathways, this compound and other N-nitrosoimidazolines can directly damage cellular DNA. scilit.comacs.orgnih.gov
Advanced Analytical Methodologies for N Nitroso Tolazoline Research
Spectroscopic Techniques for Structure Determination of Adducts
The reaction of N-Nitroso Tolazoline (B1682396) with nucleobases, such as those in DNA, results in the formation of various adducts. acs.orgnih.gov Spectroscopic methods are indispensable for the structural characterization of these modified biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR for N-Alkylation Site Determination)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for determining the specific site of N-alkylation on purine (B94841) bases following their reaction with N-Nitroso Tolazoline. acs.orgnih.govacs.org When this compound reacts with deoxyadenosine (B7792050) or deoxyguanosine, it can form adducts at different nitrogen atoms within the purine ring. nih.govscilit.com ¹³C NMR provides detailed information about the chemical environment of each carbon atom in the molecule. acs.org Changes in the chemical shifts of the carbon atoms in the purine ring, when compared to the unmodified nucleoside, allow for the unambiguous identification of the alkylation site. acs.orgnih.govacs.org For instance, research has demonstrated the utility of a ¹³C NMR method to confirm the N-alkylation sites in various 2-phenylacetamidoethyl-guanine and -adenine derivatives formed from the reaction with this compound. acs.orgnih.govacs.org
Table 1: Illustrative ¹³C NMR Chemical Shift Data for an this compound Adduct
| Atom | Chemical Shift (ppm) |
| C2 | 153.63 |
| C4 | 150.92 |
| C5 | 116.73 |
| C6 | 156.68 |
| C8 | 135.12 |
| C1' | 83.91 |
| Note: This table is for illustrative purposes and represents hypothetical data based on published research. acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Alkylated Adenines
Ultraviolet-Visible (UV-Vis) spectroscopy is a well-established method used to confirm the structure of alkylated adenines resulting from the reaction with this compound. acs.orgnih.gov The UV spectrum of a purine derivative is sensitive to the position of substitution on the heterocyclic ring. Each isomer of an alkylated adenine (B156593) exhibits a characteristic UV absorption spectrum, with distinct maxima (λmax) and minima. acs.orgnih.govresearchgate.net By comparing the UV spectrum of a reaction product with that of synthesized, structurally confirmed standards of the possible isomers (e.g., 1-, 3-, 7-, and N⁶-alkyladenines), the site of alkylation can be determined. acs.orgnih.gov This technique has been successfully applied in the characterization of 2-phenylacetamidoethyladenine derivatives formed from this compound. acs.orgnih.gov
Hyphenated Chromatographic-Mass Spectrometric Approaches
The combination of liquid chromatography for separation with mass spectrometry for detection provides a highly sensitive and specific platform for the analysis of this compound and its adducts. acs.orgnih.govnih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Adduct Quantification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the premier technique for the quantification of DNA adducts formed by this compound. acs.orgnih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov In a typical HPLC-MS/MS analysis, the complex mixture of reaction products is first separated on an HPLC column. The eluting compounds are then ionized and introduced into the mass spectrometer. In the tandem MS setup, a specific parent ion corresponding to the adduct of interest is selected and fragmented, and the resulting daughter ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and allows for accurate quantification, even at very low concentrations. acs.orgnih.govnih.gov Studies have utilized HPLC-MS/MS to determine the nature and quantity of adducts produced from the reaction of this compound with deoxyguanosine and deoxyadenosine. acs.orgnih.gov For example, in vitro reactions with DNA have shown the formation of 7-Gua (60%), 3-Ade (30%), O⁶-Gua (8%), and 7-Ade (2%) as the primary 2-phenylacetamidoethyl adducts. nih.govscilit.com
Application of Stable Isotope-Labeled Internal Standards (e.g., this compound-d4) in Quantification
To enhance the accuracy and precision of quantitative analyses by HPLC-MS/MS, stable isotope-labeled internal standards are employed. bujnochem.com For this compound analysis, a deuterated analog such as this compound-d4 serves as an ideal internal standard. clearsynth.comlgcstandards.com This standard is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). clearsynth.comnih.gov When added to a sample at a known concentration before processing, the stable isotope-labeled standard co-elutes with the unlabeled analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement. bujnochem.comnih.gov By measuring the ratio of the analyte's signal to that of the internal standard, any variations during sample preparation and analysis can be compensated for, leading to more reliable and accurate quantification. bujnochem.com this compound-d4 is commercially available and suitable for use in analytical method development and validation. clearsynth.comlgcstandards.com
Method Validation Strategies for Trace Analysis (e.g., LOD, LOQ, Recovery Rates)
For the trace analysis of this compound and its adducts, rigorous method validation is crucial to ensure the reliability of the results. nih.gov Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. mdpi.com
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. mdpi.comqmerapharma.com
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comqmerapharma.com For nitrosamine (B1359907) impurities, regulatory agencies often require highly sensitive methods with low LOQs, sometimes in the parts-per-billion (ppb) range. qmerapharma.comwaters.com
Recovery: This parameter assesses the efficiency of the analytical method by determining the percentage of the analyte that is recovered during the sample preparation and analysis process. nih.gov It is typically evaluated by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. Satisfactory recovery rates, often in the range of 80-120%, are generally required for method validation. nih.gov
The validation of analytical methods for nitrosamines follows stringent guidelines from regulatory bodies to ensure the safety and quality of pharmaceutical products. mdpi.com
Table 2: Typical Method Validation Parameters for Nitrosamine Analysis
| Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy/Recovery | 80 - 120% |
| Precision (Relative Standard Deviation, %RSD) | < 15% |
| Limit of Quantification (LOQ) | Sufficiently low to meet regulatory requirements (e.g., ng/mL levels) |
| Note: This table presents generalized acceptance criteria based on common practices in pharmaceutical analysis. nih.govwaters.com |
Theoretical and Computational Investigations of N Nitroso Tolazoline Chemistry
Quantum Chemical Characterization of Molecular Structure and Energetics
Quantum chemical methods are powerful tools for understanding the electronic structure, stability, and reactivity of molecules like N-Nitroso Tolazoline (B1682396). These computational techniques provide insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Ground States and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of N-Nitroso Tolazoline, DFT calculations are essential for characterizing the geometries and energies of its ground state, as well as the transition states and intermediates involved in its chemical transformations. science.gov
The acid-catalyzed hydrolytic decomposition of this compound is a key reaction pathway. nih.govacs.org Computational studies using DFT would model the elementary steps of this mechanism to determine the energetics of the reaction. This involves calculating the optimized geometries and energies for the reactant, intermediates, transition states, and products.
The proposed mechanism begins with a rapid and reversible protonation of the imino nitrogen atom of the imidazoline (B1206853) ring. nih.govacs.org This is followed by a slower, rate-determining step involving the general base-catalyzed addition of a water molecule to the C-2 carbon of the ring. nih.govacs.org This addition leads to the formation of a tetrahedral intermediate, which is also classified as an α-hydroxynitrosamine. nih.govacs.org This intermediate is unstable and rapidly decomposes. nih.govacs.org
DFT calculations would be employed to locate the transition state for the nucleophilic attack of water and to calculate the activation energy barrier for this step. The results of such calculations provide a quantitative measure of the reaction kinetics, which can be compared with experimental data, such as the observed half-lives of this compound at different pH values. acs.org For instance, at 30°C, the experimental half-life ranges from 5 minutes at pH 3.5 to 4 hours at pH 6. acs.org
| Species in Decomposition Pathway | Role | Theoretical Investigation Method |
|---|---|---|
| This compound | Reactant (Ground State) | DFT Geometry Optimization and Energy Calculation |
| Protonated this compound | Intermediate | DFT Geometry Optimization and Energy Calculation |
| Transition State for Water Addition | Transition State | DFT Transition State Search (e.g., QST2/QST3, Berny optimization) |
| Tetrahedral Intermediate (α-hydroxynitrosamine) | Intermediate | DFT Geometry Optimization and Energy Calculation |
| Diazonium Ion | Reactive Intermediate | DFT Geometry Optimization and Energy Calculation |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is crucial for mapping the entire potential energy surface of a reaction, thereby elucidating the detailed mechanism. For this compound, this involves tracing the reaction path from the reactants to the final products.
The decomposition of the tetrahedral intermediate is a critical phase of the reaction. nih.govacs.org This species rapidly breaks down to form a highly electrophilic diazonium ion. nih.govacs.orgresearchgate.net This diazonium ion is a key reactive intermediate that leads to a variety of final products through subsequent nucleophilic attack, elimination, and rearrangement reactions. nih.govacs.org
Computational models can simulate the bond-breaking and bond-forming processes involved in the collapse of the tetrahedral intermediate and the subsequent reactions of the diazonium ion. These simulations can help rationalize the formation of the experimentally observed products. The main product from the hydrolytic decomposition is N-(2-hydroxyethyl)phenylacetamide. nih.govacs.org However, the nitrosation of tolazoline can lead to a cascade of reactive diazonium ions, resulting in a complex mixture of products, especially at higher nitrite (B80452) concentrations. nih.gov
By calculating the reaction energies and activation barriers for different potential pathways, computational modeling can predict the most favorable routes and explain the observed product distribution. These theoretical findings are supported by experimental evidence such as a negligible deuterium (B1214612) solvent kinetic isotope effect (kH/kD = 1.15) and a negative entropy of activation (ΔS‡ = -34 eu), which are consistent with the proposed mechanism involving the ordered addition of water. nih.govacs.org
| Experimentally Identified Products from Tolazoline Nitrosation/Decomposition | Reference |
|---|---|
| This compound | nih.gov |
| N-(2-hydroxyethyl)phenylacetamide | nih.govnih.gov |
| [1-(N-nitroso-2-imidazolinyl)benzylidene]hydroxylamine (oxime) | nih.gov |
| Phenylacetic acid | nih.gov |
| 2-hydroxyethyl phenylacetate | nih.gov |
| Other N-nitrosoamides, esters, and alcohols | nih.gov |
Molecular Dynamics Simulations of Compound Stability and Reactivity
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows for the study of the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent. researchgate.netnih.gov
For this compound, MD simulations could provide valuable insights into its stability and reactivity in a biological or aqueous environment. By simulating the molecule's behavior in a water box, researchers could observe the interactions between the compound and surrounding water molecules, which is particularly relevant for its hydrolytic decomposition. MD simulations can help understand how the solvent influences the conformational flexibility of the imidazoline ring and the accessibility of the imino nitrogen for protonation and the C-2 carbon for nucleophilic attack.
However, based on the reviewed literature, specific studies employing molecular dynamics simulations to investigate the stability and reactivity of this compound have not been detailed. While MD is a powerful tool for such investigations, the current body of research on this specific compound appears to be focused more on experimental kinetics and quantum chemical calculations of the reaction mechanism.
Environmental Chemical Fate Studies Relevant to N Nitroso Compounds
Abiotic Degradation Pathways in Aquatic Systems
The environmental fate of N-nitroso compounds, including N-Nitroso Tolazoline (B1682396), in aquatic systems is primarily governed by abiotic degradation processes, namely photolysis and hydrolysis. While specific experimental data on the environmental degradation of N-Nitroso Tolazoline is scarce, its chemical structure as a nitrosated imidazoline (B1206853) derivative provides insight into its likely behavior.
Chemical Decomposition: this compound belongs to the class of nitrosated imidazoline derivatives. A key reaction pathway for this class of compounds involves decomposition into reactive diazonium ions. acs.org This process is a critical aspect of their chemical behavior and a primary transformation pathway.
Photolysis: Photolysis, or degradation by sunlight, is a major pathway for the removal of N-nitroso compounds from the aquatic environment. nih.govveeprho.com N-nitroso compounds typically absorb ultraviolet (UV) light, which can lead to the cleavage of the N-N bond. nih.govscience.gov For instance, studies on N-nitrosodimethylamine (NDMA) show it is susceptible to photolytic breakdown. nih.gov The rate of photolysis is significantly influenced by environmental conditions. In clear water, photodegradation can be relatively rapid, with half-lives reported in the range of minutes to hours under simulated midday summer sun conditions for various nitrosamines. researchgate.net However, the process is much slower in waters with high concentrations of dissolved organic carbon (DOC) and suspended solids, as these substances can absorb UV light, shielding the nitrosamine (B1359907) from degradation. nih.govresearchgate.net
The table below summarizes findings on the photolysis of representative N-nitroso compounds, which can be considered indicative of the potential behavior of this compound.
| Compound | Conditions | Half-life | Quantum Yield (Φ) | Reference |
| NDMA | Southern California midsummer sun (765 W/m²) | 16 min | 0.41 | researchgate.net |
| NMEA, NDEA, NDPA, NDBA, NPip, NPyr | Southern California midsummer sun (765 W/m²) | 12-15 min | 0.43-0.61 | researchgate.net |
| NDMA | 1 m depth, 51° N latitude (244-855 W/m²) | 8-38 h | Not Specified | researchgate.net |
| This table presents data for other N-nitroso compounds to illustrate typical photolytic behavior, as specific data for this compound is not available. |
Hydrolysis: Hydrolysis is another potential abiotic degradation pathway, involving the reaction of the compound with water. For many N-nitroso compounds, hydrolysis is a significantly slower process compared to photolysis, especially under neutral pH conditions. veeprho.comscience.gov The rate of hydrolysis can be influenced by pH. For example, the decomposition of some N-nitroso compounds, such as N-nitroso-2-pyrrolidone, is catalyzed by general acids. sigmaaldrich.com Conversely, the hydrolysis of other cyclic nitrosamines, like N-nitroso-2-imidazolidone, has been studied under alkaline conditions, where the reaction proceeds through different mechanisms depending on the pH. regulations.gov In general, many nitrosamines are considered relatively resistant to hydrolysis at neutral environmental pH. science.gov Given the stability of many nitrosamines in aqueous solutions, significant hydrolytic degradation of this compound in typical aquatic environments would not be expected to be a rapid removal process.
Research Methodologies for Environmental Monitoring and Detection of Nitrosamines
The detection and quantification of N-nitroso compounds like this compound in environmental samples, particularly water, are critical due to their potential toxicity at trace levels. Analytical methods must be highly sensitive and selective. The development of a deuterated standard, this compound-D4, underscores the importance of accurate quantification for this specific compound, likely as a potential impurity in the pharmaceutical Tolazoline.
The primary analytical techniques for nitrosamine analysis are chromatography-based methods coupled with highly selective detectors.
Chromatographic Separation:
Gas Chromatography (GC): GC is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. It separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.
Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is versatile and suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile. nih.gov
Detection Systems:
Mass Spectrometry (MS): Mass spectrometry, especially tandem mass spectrometry (MS/MS), is the most widely used detection method due to its exceptional sensitivity and selectivity. Both GC-MS/MS and LC-MS/MS are powerful tools for identifying and quantifying nitrosamines at nanogram-per-liter (ng/L) levels. The use of a deuterated internal standard like this compound-D4 is ideal for LC-MS/MS analysis to correct for matrix effects and variations in instrument response, ensuring high accuracy. High-resolution mass spectrometry (HRMS) offers even greater certainty in compound identification.
Thermal Energy Analyzer (TEA): The TEA is a highly selective detector specific for the nitroso functional group. It works by pyrolyzing the N-nitroso compound to release a nitric oxide (NO) radical, which then reacts with ozone to produce light that is detected by a photomultiplier tube. It can be interfaced with GC for highly selective analysis.
Sample Preparation: Because nitrosamines are often present at very low concentrations in environmental water samples, a pre-concentration step is typically required.
Solid-Phase Extraction (SPE): SPE is the most common sample preparation technique. It involves passing a large volume of water through a solid sorbent material that retains the nitrosamines. The compounds are then eluted with a small volume of solvent, effectively concentrating the sample before analysis.
The table below summarizes the performance of various analytical methods used for the detection of different nitrosamines in water. These data are representative of the capabilities of modern analytical techniques for this class of compounds.
| Analytical Method | Target Analytes | Sample Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Reference |
| SPE-GC-MS/MS | 7 Nitrosamines (NDMA, NDEA, etc.) | Drinking Water | LOD: ≤10 ng/L | |
| SPE-UHPLC-HRAM-MS | 9 Nitrosamines (NDMA, NDEA, etc.) | Drinking Water & Wastewater | LOD: 0.4 to 12 ng/L | |
| LLE-GC-MS | 11 Nitrosamines (NDMA, NDEA, etc.) | Migration Water | LOQ: 0.11 to 0.53 µg/L | |
| SPE-UHPLC-MS/MS | 9 Nitrosamines (NDMA, NDEA, etc.) | Groundwater | MDL: 1.12 to 3.71 ng/L | |
| SPME-GC-MS | 7 Nitrosamines (NDMA, NDEA, etc.) | Drinking Water | LOD: 0.1 to 0.8 ng/L | |
| This table presents data for various N-nitroso compounds to illustrate typical detection capabilities, as a fully validated method for this compound in environmental water was not found in the reviewed literature. |
Future Research Directions and Unexplored Avenues in N Nitroso Tolazoline Chemistry
Development of Novel Mechanistic Probes for Nitrosoimidazoline Reactivity
The decomposition of N-Nitroso Tolazoline (B1682396) is understood to proceed through highly electrophilic diazonium ions, which are capable of alkylating cellular nucleophiles. sioc-journal.cnnih.gov The proposed mechanism involves protonation of the imino nitrogen, followed by the addition of water to form a tetrahedral intermediate (an α-hydroxynitrosamine), which then decomposes to the reactive diazonium ion. nih.gov This cascade of reactive intermediates presents a significant challenge for detailed mechanistic investigation. filab.fr A key avenue for future research is the design and synthesis of novel mechanistic probes specifically tailored to trap and characterize these transient species.
Current understanding is largely based on the analysis of stable end-products. filab.frresearchgate.net To gain more direct evidence of the proposed intermediates, future work could focus on:
Diazonium Ion Trapping Agents: While the products observed are consistent with a diazonium intermediate, direct trapping has not been extensively reported. sioc-journal.cn Developing probes that can rapidly and irreversibly react with the diazonium ion generated from N-Nitroso Tolazoline would provide definitive proof of its formation and allow for quantification. These probes could be designed with reporter tags (e.g., fluorophores or mass tags) to facilitate detection. Inspiration can be drawn from probes developed for aryl diazonium ions, which are known to react with activated aromatic compounds. nih.govnptel.ac.inmasterorganicchemistry.com
Fluorescent Probes for In-Situ Detection: The development of fluorescent probes that exhibit a specific turn-on or ratiometric response upon reaction with the this compound-derived diazonium ion or other reactive nitrogen species (RNS) would be a major advancement. sioc-journal.cnmagtech.com.cn Such probes would enable the real-time visualization and quantification of these reactive species in solution, offering insights into their kinetics of formation and decay under various conditions. nih.govresearchgate.net The design could be based on established fluorogenic reactions triggered by electrophiles or RNS. magtech.com.cn
Spin Traps for Radical Pathways: While the primary decomposition pathway is believed to be ionic, the possibility of minor, competing radical pathways should not be dismissed, especially under photochemical conditions. usu.edu The use of spin traps, such as N-tert-butyl-α-phenylnitrone (PBN), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to investigate the potential formation of radical intermediates during this compound decomposition. researchgate.net
The table below outlines potential classes of mechanistic probes and their intended applications in studying this compound reactivity.
Table 1: Proposed Mechanistic Probes for this compound Reactivity
| Probe Class | Example Structure/Compound | Target Intermediate | Principle of Detection | Research Goal |
|---|---|---|---|---|
| Diazonium Trapping Agents | Activated Phenols or Anilines with Reporter Tags | Diazonium Ion | Covalent bond formation (Azo coupling) leading to a stable, detectable adduct. nptel.ac.in | Definitive identification and quantification of the diazonium intermediate. |
| Fluorescent "Turn-On" Probes | Boronate-based or o-phenylenediamine-based fluorophores | Reactive Nitrogen Species (RNS) / Diazonium Ion | RNS-mediated oxidation or cyclization removes a quenching group, leading to fluorescence. nih.govmagtech.com.cn | In-situ, real-time monitoring of intermediate formation and decay kinetics. |
| Spin Traps | N-tert-butyl-α-phenylnitrone (PBN) | Free Radicals | Trapping of transient radicals to form a stable, EPR-detectable nitroxide radical. researchgate.net | To explore or rule out the existence of competing free-radical decomposition pathways. |
Integration of Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring
The analysis of N-nitroso compounds is a significant challenge due to their potential carcinogenicity at trace levels, necessitating highly sensitive and selective analytical methods. ijpsjournal.comnih.gov Current methods for nitrosamine (B1359907) analysis in pharmaceuticals and other matrices heavily rely on hyphenated mass spectrometric techniques. ijpsjournal.comacs.org
Established and Future Analytical Approaches
| Technique | Application to this compound Analysis | Advantages | Future Directions/Improvements |
|---|---|---|---|
| LC-MS/MS | Quantification of this compound and its decomposition products in complex mixtures. ijpsjournal.comnih.gov | High sensitivity (ppb levels or lower), high selectivity, and structural confirmation. eurofins.com | Development of validated, ultra-low detection limit methods specific to this compound and its unique, non-volatile decomposition products like N-(2-hydroxyethyl)phenylacetamide. filab.fr |
| GC-TEA | Screening for total apparent N-nitroso compounds (ATNC) or specific volatile nitrosamines. filab.frqascf.com | Highly specific for the nitroso group, reducing false positives. filab.fr | Application of ATNC to assess the total N-nitroso load during tolazoline nitrosation reactions under various conditions. qascf.comresearchgate.net |
| GC-MS/MS | Analysis of thermally stable, volatile N-nitroso compounds. | Excellent separation and sensitivity for volatile analytes. nih.goveurofins.com | To be used with caution, as high temperatures in the GC inlet can cause artifactual formation or degradation of nitrosamines. eurofins.com |
While these end-point analysis techniques are crucial, future research would greatly benefit from the integration of in-situ reaction monitoring techniques. chromatographytoday.com These methods allow for the real-time tracking of reactant consumption and product formation, providing invaluable data for kinetic and mechanistic studies. efpia.eu
Potential in-situ techniques for monitoring this compound reactions include:
Fourier-Transform Infrared (FTIR) Spectroscopy: Can monitor changes in the concentrations of reactants and products by tracking their characteristic vibrational bands over time. chromatographytoday.com This could be used to follow the disappearance of tolazoline and the appearance of the N-N=O stretch of this compound.
UV-Visible Spectroscopy: The formation and decomposition of this compound and its intermediates can be followed if these species possess unique chromophores. chromatographytoday.com This has been successfully used to determine the kinetics of this compound decomposition.
Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of compact, cryogen-free benchtop NMR spectrometers opens the door for real-time monitoring of organic reactions directly in the fume hood. chromatographytoday.com This would allow for the simultaneous tracking of multiple species in the reaction mixture, providing a comprehensive kinetic profile of the nitrosation and subsequent decomposition reactions.
The integration of these techniques would facilitate a more complete understanding of the reaction kinetics, the influence of reaction conditions (pH, temperature, nitrosating agent concentration), and the potential to identify previously unobserved intermediates. efpia.eu
Computational Design of Modulators for Nitrosation or Denitrosation Pathways
Computational chemistry offers a powerful, predictive tool for understanding reaction mechanisms and designing molecules with desired properties. mit.edu For this compound, computational modeling represents a largely unexplored frontier that could provide profound insights into its formation (nitrosation) and breakdown (denitrosation).
Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to:
Model the Nitrosation of Tolazoline: By calculating the transition state energies for the reaction between tolazoline and various nitrosating agents (e.g., N₂O₃), researchers can identify the rate-limiting steps and the key structural and electronic factors that govern the reaction rate. researchgate.netmit.edu This knowledge is fundamental to designing strategies to inhibit its formation.
Elucidate Decomposition Mechanisms: The proposed multi-step decomposition of this compound via a diazonium ion involves several intermediates and transition states. nih.gov DFT calculations can map out the potential energy surface for this entire pathway, validating the proposed mechanism and calculating the activation barriers for each step. acs.org This can help explain why it nitrosates much more rapidly than tolazoline itself. researchgate.net
Design Pathway Modulators: The ultimate goal of this computational work is to enable the in-silico design of modulators.
Nitrosation Inhibitors: By understanding the transition state of the tolazoline nitrosation, molecules can be designed to act as competitive inhibitors or to raise the activation energy of the reaction.
Denitrosation Accelerants: The decomposition of this compound is pH-dependent. nih.gov Computational models can explore how different functional groups or added catalysts (e.g., nucleophiles like N-acetylcysteine) can lower the energy barrier for denitrosation or steer the decomposition towards non-toxic products. nih.govfreethinktech.com For instance, N-acetylcysteine has been shown to increase the decomposition rate of N-nitrosotolazoline significantly. nih.gov
The table below summarizes the proposed computational approaches.
Table 2: Computational Chemistry Approaches for this compound Research
| Computational Method | Research Objective | Key Parameters to Calculate | Potential Outcome |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate the mechanism of tolazoline nitrosation. | Transition state structures and energies, reaction energy profiles. mit.edu | Identification of the rate-determining step and factors controlling this compound formation. |
| DFT with Solvation Model | Map the energy landscape of this compound decomposition in aqueous solution. | Geometries and energies of intermediates (e.g., α-hydroxynitrosamine, diazonium ion) and transition states. nih.govacs.org | A validated, quantitative model of decomposition pathways and kinetics. |
| Molecular Docking & QSAR | Design and screen potential modulator molecules. | Binding energies of inhibitors to tolazoline; activation barriers for catalyzed denitrosation. | Identification of lead compounds for synthesis and testing as nitrosation inhibitors or denitrosation promoters. |
By pursuing these future research directions, the scientific community can develop a more comprehensive and predictive understanding of this compound chemistry, paving the way for strategies to mitigate its formation and control its reactivity.
Q & A
Q. What mechanistic insights explain the interaction between N-Nitroso compounds and macronutrients (e.g., fat, cholesterol) in cancer risk?
- Methodological Answer: Conduct co-exposure studies in animal models to evaluate synergistic effects. For example, high protein intake increases N-Nitroso bioactivation, while cholesterol may modulate membrane permeability to procarcinogens. Use metabolomics to track nitroso-lipid adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
